Hexyl Isovalerate: A Comprehensive Technical Guide
Hexyl Isovalerate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical and physical properties, synthesis, and spectroscopic data of hexyl isovalerate. The information is intended to support research and development activities where this ester may be of interest.
Chemical Properties and Identifiers
Hexyl isovalerate, also known as hexyl 3-methylbutanoate, is a fatty acid ester.[1][2] It is recognized for its characteristic fruity aroma and is used as a flavoring and fragrance agent.[1][2][3]
Table 1: Chemical Identifiers for Hexyl Isovalerate
| Identifier | Value |
| IUPAC Name | hexyl 3-methylbutanoate[1] |
| Synonyms | Hexyl isopentanoate, n-Hexyl isovalerate, 3-Methylbutyric acid hexyl ester[1][2] |
| CAS Number | 10032-13-0[1] |
| Molecular Formula | C₁₁H₂₂O₂[1] |
| Molecular Weight | 186.29 g/mol [1] |
| InChI Key | RSDDTPVXLMVLQE-UHFFFAOYSA-N[1] |
| SMILES | CCCCCCOC(=O)CC(C)C[1] |
Table 2: Physicochemical Properties of Hexyl Isovalerate
| Property | Value |
| Physical State | Colorless liquid with a pungent, fruity odor[1][2] |
| Boiling Point | 215 °C at 760 mmHg[1][2] |
| Melting Point | -63.1 °C (estimate)[2] |
| Density | 0.857 g/mL at 25 °C[1] |
| Refractive Index | 1.417 - 1.421 at 20 °C[1] |
| Solubility | Soluble in alcohol and most fixed oils; insoluble in water[1][2] |
| Flash Point | 87.78 °C (190 °F)[3] |
| Vapor Pressure | 0.158 mmHg at 25 °C (estimate)[2] |
Synthesis of Hexyl Isovalerate
Hexyl isovalerate is typically synthesized via Fischer-Speier esterification. This method involves the acid-catalyzed reaction of isovaleric acid (3-methylbutanoic acid) with hexan-1-ol.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of hexyl isovalerate.
Caption: Synthesis workflow for hexyl isovalerate via Fischer esterification.
Detailed Experimental Protocol
This protocol is a representative example of a Fischer esterification for the synthesis of hexyl isovalerate.
Materials:
-
Isovaleric acid (3-methylbutanoic acid)
-
Hexan-1-ol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
-
Reflux condenser
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Heating mantle
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Separatory funnel
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Distillation apparatus
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isovaleric acid (1.0 molar equivalent) and hexan-1-ol (1.2 molar equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the molar amount of the carboxylic acid) to the reaction mixture while stirring.
-
Reflux: Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reflux is typically maintained for 2-4 hours.
-
Cooling and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether to dissolve the ester.
-
Washing:
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the unreacted acid and the sulfuric acid catalyst. Carbon dioxide evolution will be observed.
-
Wash the organic layer with water.
-
Finally, wash the organic layer with a saturated brine solution to remove any remaining water.
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Solvent Removal and Purification: Filter to remove the drying agent. The solvent can be removed by rotary evaporation. The crude hexyl isovalerate can then be purified by distillation under reduced pressure to yield the pure product.
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of hexyl isovalerate.
Table 3: Spectroscopic Data for Hexyl Isovalerate
| Technique | Key Features |
| IR Spectroscopy | A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretch of the ester functional group. C-H stretching bands are observed around 2800-3000 cm⁻¹. |
| ¹H NMR Spectroscopy | The spectrum will show characteristic signals for the hexyl and isovaleryl moieties. Key signals include a triplet around 4.0 ppm for the -OCH₂- protons of the hexyl group and a doublet around 0.9 ppm for the two methyl groups of the isovaleryl group. |
| ¹³C NMR Spectroscopy | The spectrum will display 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The carbonyl carbon of the ester will appear downfield, typically around 173 ppm.[1] |
| Mass Spectrometry | The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 186. The fragmentation pattern will include characteristic peaks corresponding to the loss of the hexoxy group and other fragments of the alkyl chains.[1] |
Biological Activity and Signaling Pathways
Currently, there is no significant scientific literature available that describes specific signaling pathways or pharmacological activities of hexyl isovalerate relevant to drug development. Its primary documented use is as a flavoring and fragrance agent, and it is generally recognized as safe (GRAS) for this purpose.[4] Further research would be required to investigate any potential biological activities beyond its sensory properties.
Safety Information
Hexyl isovalerate is a combustible liquid and may cause skin and eye irritation.[5] It is important to handle this chemical with appropriate personal protective equipment, including safety glasses and gloves, in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS).
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory procedures should be conducted with appropriate safety precautions.
